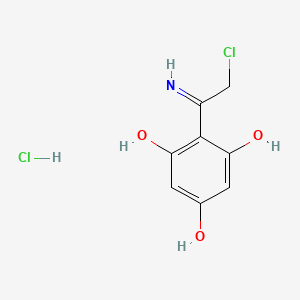
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is an organic compound that features a benzene ring substituted with three hydroxyl groups and a chloroethanimidoyl group. This compound is classified as a polyphenol due to the presence of multiple hydroxyl groups on the benzene ring. It is typically found in the form of a hydrochloride salt, which enhances its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride typically involves the following steps:
Formation of the Benzene Triol Core: The benzene-1,3,5-triol core can be synthesized through the hydrolysis of benzene-1,3,5-triamine derivatives.
Introduction of the Chloroethanimidoyl Group: The chloroethanimidoyl group is introduced via a substitution reaction where a suitable chloroethanimidoyl precursor reacts with the benzene-1,3,5-triol under controlled conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Benzene-1,3,5-triol: This is achieved through optimized hydrolysis reactions.
Large-Scale Substitution Reactions:
Purification and Conversion to Hydrochloride Salt: The product is purified through crystallization or other separation techniques and then converted to the hydrochloride salt for enhanced stability and solubility.
化学反应分析
Types of Reactions
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chloroethanimidoyl group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to antioxidant defense and inflammatory response, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phloroglucinol: Benzene-1,3,5-triol without the chloroethanimidoyl group.
Hydroxyquinol: Benzene-1,2,4-triol, an isomer of benzene-1,3,5-triol.
Pyrogallol: Benzene-1,2,3-triol, another isomer of benzene-1,3,5-triol.
Uniqueness
2-(2-Chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride is unique due to the presence of the chloroethanimidoyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
属性
分子式 |
C8H9Cl2NO3 |
|---|---|
分子量 |
238.06 g/mol |
IUPAC 名称 |
2-(2-chloroethanimidoyl)benzene-1,3,5-triol;hydrochloride |
InChI |
InChI=1S/C8H8ClNO3.ClH/c9-3-5(10)8-6(12)1-4(11)2-7(8)13;/h1-2,10-13H,3H2;1H |
InChI 键 |
WXOAFVTVEKAITF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1O)C(=N)CCl)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


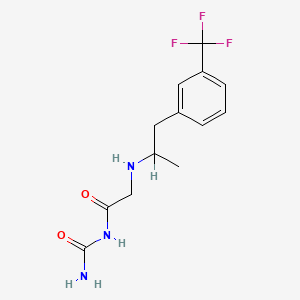
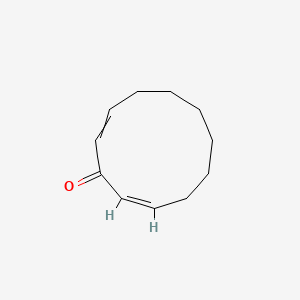
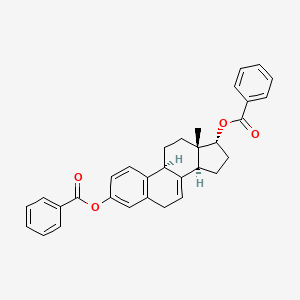
![methyl (2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17R)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419505.png)
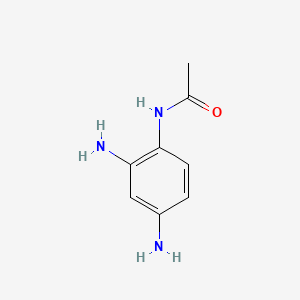

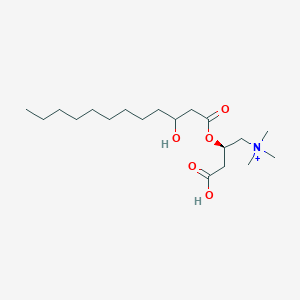

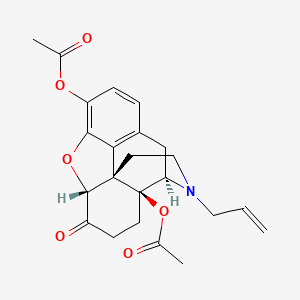
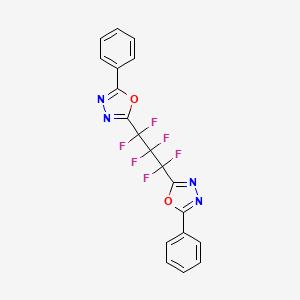
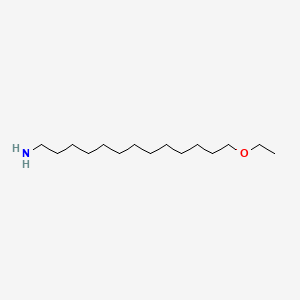
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
